molecular formula C19H16ClF3N6OS B10939892 5-(5-chlorothiophen-2-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(5-chlorothiophen-2-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10939892
M. Wt: 468.9 g/mol
InChI Key: FGJDABPGNSTRMV-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-thienyl)-N~2~-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N~2~-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a thienyl ring, and a pyrazole moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2-thienyl)-N~2~-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N~2~-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, introduction of the thienyl and pyrazole substituents, and final functionalization with the trifluoromethyl group. One common synthetic route involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold.

    Introduction of the Thienyl and Pyrazole Substituents: The thienyl and pyrazole groups are introduced through nucleophilic substitution reactions, often using reagents such as thienyl halides and pyrazole derivatives.

    Functionalization with Trifluoromethyl Group: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-thienyl)-N~2~-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N~2~-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Thienyl halides, pyrazole derivatives, trifluoromethyl iodide, and other nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-(5-Chloro-2-thienyl)-N~2~-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N~2~-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors.

    Chemical Biology: The compound is employed in chemical biology to investigate its interactions with biomolecules and its effects on cellular processes.

    Industrial Applications: It may be used in the development of new materials, agrochemicals, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-thienyl)-N~2~-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N~2~-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to alterations in cellular signaling pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide.

    Thienyl-Substituted Compounds: Compounds with thienyl groups attached to different scaffolds, such as thienyl-substituted pyrimidines.

    Trifluoromethyl-Substituted Compounds: Compounds with trifluoromethyl groups attached to various heterocyclic cores, such as trifluoromethyl-substituted pyrazoles.

Uniqueness

The uniqueness of 5-(5-chloro-2-thienyl)-N~2~-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N~2~-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H16ClF3N6OS

Molecular Weight

468.9 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H16ClF3N6OS/c1-3-28-11(6-7-24-28)10-27(2)18(30)13-9-17-25-12(14-4-5-16(20)31-14)8-15(19(21,22)23)29(17)26-13/h4-9H,3,10H2,1-2H3

InChI Key

FGJDABPGNSTRMV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CN(C)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(S4)Cl)C(F)(F)F

Origin of Product

United States

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